Self-assembly in water of the sodium salts of meso-sulfonatophenyl substituted porphyrins
New Journal of Chemistry Pub Date: DOI: 10.1039/A808943D
Abstract
The aggregation in water of the free bases and the diprotonated forms of p-sulfonatophenyl and phenyl meso-substituted porphyrins [sodium salts of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TPPS4), 5,10,15-tris(4-sulfonatophenyl)-20-phenylporphyrin (TPPS3), 5,10-bis(4-sulfonatophenyl)-15,20-diphenylporphyrin (TPPS2A), 5,15-bis(4-sulfonatophenyl)-10,20-diphenylporphyrin (TPPS2O), 5-(4-sulfonatophenyl)-10,15,20-diphenylporphyrin (TPPS1) and 5,15-bis(4-sulfonatophenyl)porphine (DPPS2O)] was studied by UV/Vis, 1H-NMR, fluorescence, polarized fluorescence and resonance light scattering. The presence of hydrophobic phenyl groups favours the aggregation. The free bases TPPS4 and TPPS3 aggregate into stacks of ill-defined geometry. TPPS2A and DPPS2O give H-aggregates. TPPS2O and TPPS1 give J-aggregates through interaction of the hydrophobic phenyl groups, that is their geometry corresponds to edge-to-edge arrangements. All these porphyrins give J-aggregates upon diprotonation, through electrostatic interactions between the positively charged porphyrin ring and the sulfonato group. These J-aggregates give different arrays depending on the meso-substitution pattern.
Recommended Literature
- [1] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
- [2] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
- [3] Isolation and characterization of a bacterial strain Hydrogenophaga sp. PYR1 for anaerobic pyrene and benzo[a]pyrene biodegradation†
- [4] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [5] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [6] Microstructure control of oxygen permeation membranes with templated microchannels
- [7] Role of magnetization on catalytic pathways of non-oxidative methane activation on neutral iron carbide clusters†‡
- [8] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [9] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [10] Front cover